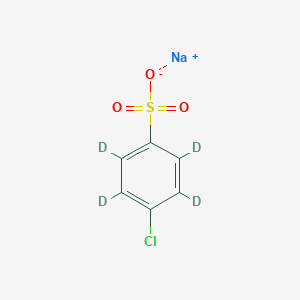![molecular formula C4H6ClNO3 B13861427 2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
2-[Carbonochloridoyl(methyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Carbonochloridoyl(methyl)amino]acetic acid is an organic compound that features a carbonyl chloride group attached to a methylamino group, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carbonochloridoyl(methyl)amino]acetic acid typically involves the reaction of methylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent side reactions. The reaction proceeds as follows:
CH3NH2+ClCH2COCl→CH3NHCOCH2Cl
The product is then hydrolyzed to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are employed to ensure high-quality production.
化学反応の分析
Types of Reactions
2-[Carbonochloridoyl(methyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[Carbonochloridoyl(methyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[Carbonochloridoyl(methyl)amino]acetic acid involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-[Chlorocarbonyl(methyl)amino]propanoic acid
- 2-[Chlorocarbonyl(ethyl)amino]acetic acid
- 2-[Chlorocarbonyl(methyl)amino]butanoic acid
Uniqueness
2-[Carbonochloridoyl(methyl)amino]acetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity
特性
分子式 |
C4H6ClNO3 |
|---|---|
分子量 |
151.55 g/mol |
IUPAC名 |
2-[carbonochloridoyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C4H6ClNO3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H,7,8) |
InChIキー |
XQUIWZKUKZLXBH-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


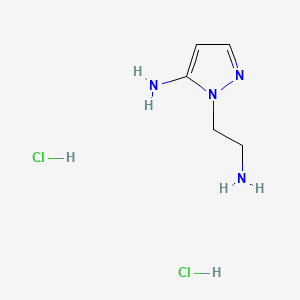
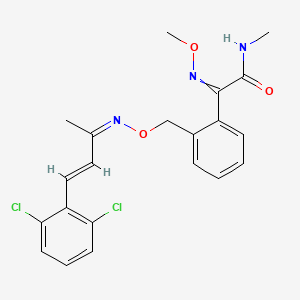
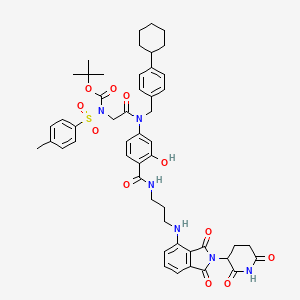
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)
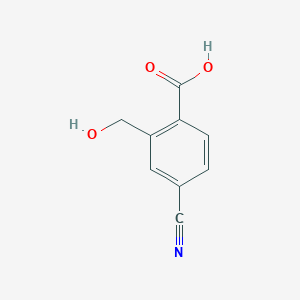
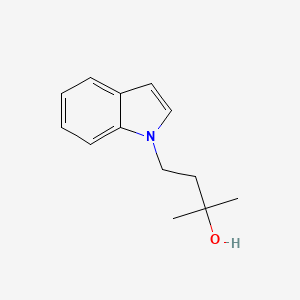
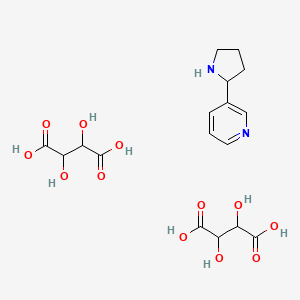
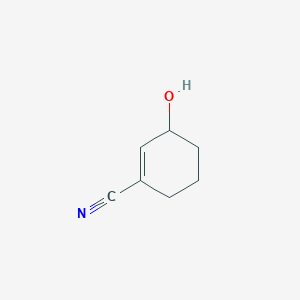
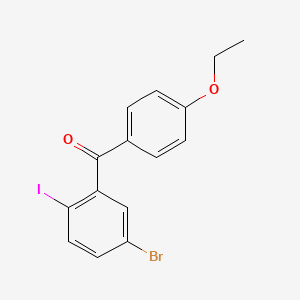

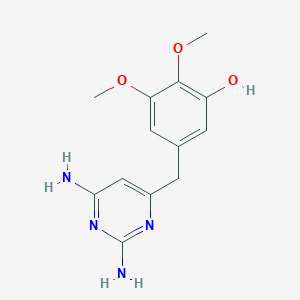
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
